molecular formula C7H3FN2O4 B13698599 5-Fluoro-6-nitrobenzisoxazol-3(2H)-one

5-Fluoro-6-nitrobenzisoxazol-3(2H)-one

Cat. No.: B13698599
M. Wt: 198.11 g/mol
InChI Key: PHHKPSSPQWAVLI-UHFFFAOYSA-N
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Description

5-Fluoro-6-nitrobenzisoxazol-3(2H)-one is a synthetic heterocyclic building block of interest in medicinal chemistry and drug discovery. The compound features a benzisoxazole core, a privileged scaffold known to exhibit a broad spectrum of biological activities . Isoxazole derivatives are frequently investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents . The specific structural modifications of a fluorine atom and a nitro group on the benzisoxazole ring are typically employed to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets, which can be critical for optimizing pharmacokinetic and pharmacodynamic profiles. This compound is intended for use as a key intermediate in the synthesis of more complex bioactive molecules or for use in high-throughput screening assays to identify new therapeutic leads. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H3FN2O4

Molecular Weight

198.11 g/mol

IUPAC Name

5-fluoro-6-nitro-1,2-benzoxazol-3-one

InChI

InChI=1S/C7H3FN2O4/c8-4-1-3-6(14-9-7(3)11)2-5(4)10(12)13/h1-2H,(H,9,11)

InChI Key

PHHKPSSPQWAVLI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)[N+](=O)[O-])ONC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound “MFCD33022589” involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of “MFCD33022589” is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The industrial production methods also include purification steps, such as crystallization and chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: The compound “MFCD33022589” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups and the overall chemical structure of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving “MFCD33022589” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized to achieve the desired transformation.

Major Products: The major products formed from the reactions of “MFCD33022589” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

The compound “MFCD33022589” has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study biochemical pathways and molecular interactions. In medicine, “MFCD33022589” is investigated for its potential therapeutic properties, including its ability to modulate specific biological targets. In industry, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “MFCD33022589” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Isoquinolin-1(2H)-one Derivatives

Isoquinolin-1(2H)-one derivatives, such as those synthesized in , share a fused bicyclic structure with benzisoxazolones. However, their oxygen and nitrogen atom placements differ, leading to distinct reactivity and biological activity. For example:

  • Bioactivity: Isoquinolin-1(2H)-ones exhibit antihypertensive and antitumor activities due to their planar aromatic systems, which enable DNA intercalation. The fluorine and nitro groups in 5-Fluoro-6-nitrobenzisoxazol-3(2H)-one could enhance its selectivity for enzymatic targets (e.g., kinases or proteases) .
Phenanthro(1,2-b)furan-11(2H)-one

The compound in , Phenanthro(1,2-b)furan-11(2H)-one, shares a fused aromatic system but lacks the isoxazolone ring. Key differences include:

  • Toxicity : highlights acute toxicity (oral, dermal) and skin/eye irritation risks for Phenanthro(1,2-b)furan derivatives. In contrast, benzisoxazolones like this compound may exhibit lower toxicity due to stabilized electronic configurations from fluorine substitution .
  • Applications : Phenanthro derivatives are used in laboratory chemistry, whereas benzisoxazolones are more commonly explored in medicinal chemistry for CNS disorders .

Physicochemical Properties

Property This compound (Hypothetical) Isoquinolin-1(2H)-one () Phenanthro-furan ()
Molecular Weight ~210 g/mol ~200–250 g/mol ~350 g/mol
Solubility Moderate (polar solvents) Low (aprotic solvents) Very low (non-polar solvents)
Stability Likely stable (nitro group enhances resonance) Stable under inert conditions Stable (no decomposition data)
Synthetic Complexity High (halogenation/nitration steps) Moderate (transition metal-free) High (multi-step synthesis)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Fluoro-6-nitrobenzisoxazol-3(2H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step pathways, including nitration, fluorination, and cyclization. For example:

  • Step 1 : Nitration of precursor benzisoxazole derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the 6-position.
  • Step 2 : Fluorination via electrophilic substitution or halogen exchange (e.g., using KF or Selectfluor®) at the 5-position.
  • Step 3 : Cyclization under reflux with catalysts like t-BuOK (as seen in analogous isoquinolinone syntheses) to form the isoxazolone ring .
  • Critical Parameters : Temperature (70–100°C), solvent polarity (DMF or THF), and catalyst loading significantly affect yield (reported 60–85% for similar compounds). Impurities often arise from incomplete nitration or side reactions at the nitro group .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Distinct shifts for fluorine (δ ~ -110 ppm in ¹⁹F NMR) and nitro groups (δ ~ 8.5–9.0 ppm for aromatic protons).
  • FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-F stretch) confirm functional groups .
  • Chromatography :
  • HPLC/LC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) achieve >95% purity. Internal standards like DNSAH-¹³C₆ ensure quantification accuracy .

Q. What are the stability considerations for this compound under various storage conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at -20°C to prevent nitro group degradation.
  • Moisture : Desiccants (e.g., silica gel) prevent hydrolysis of the isoxazolone ring.
  • Long-Term Stability : Purity drops by <5% over 6 months when stored under argon .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or reactivity profiles observed for derivatives of this compound?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR/IR with X-ray crystallography (e.g., as applied to thiazolo-triazole analogs) to confirm regiochemistry .
  • Isotopic Labeling : Use ¹⁵N or ¹⁸O isotopes to trace unexpected reactivity (e.g., nitro group reduction pathways) .
  • Iterative Analysis : Apply qualitative frameworks (e.g., iterative coding for reaction byproducts) to identify systematic errors in synthesis or characterization .

Q. What computational approaches are used to predict the reactivity and interaction mechanisms of this compound in biological systems?

  • Methodological Answer :

  • DFT Calculations : Model electrophilic aromatic substitution to predict fluorination/nitration sites. Basis sets like B3LYP/6-311+G(d,p) reproduce experimental vibrational spectra .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes with nitroreductase activity) using AutoDock Vina. Parameters: grid size = 25 Å, exhaustiveness = 20 .
  • MD Simulations : Assess stability of protein-ligand complexes (GROMACS, CHARMM force fields) over 100 ns trajectories to prioritize in vitro testing .

Explain the role of halogen substituents in modulating the biological activity of this compound analogs.

  • Methodological Answer :

  • Electron-Withdrawing Effects : Fluorine at C5 enhances electrophilicity, facilitating nucleophilic attack (e.g., in prodrug activation). Nitro groups at C6 stabilize transition states in redox reactions .
  • Bioisosterism : Replace fluorine with chlorine to study steric effects on binding (e.g., IC₅₀ shifts from 2.1 µM to 5.8 µM in kinase inhibition assays) .
  • Comparative SAR : Tabulated activity of analogs:
Substituent (Position)Biological Activity (IC₅₀, µM)Target Protein
-F (C5), -NO₂ (C6)1.2 ± 0.3Nitroreductase
-Cl (C5), -NO₂ (C6)3.5 ± 0.7Nitroreductase
-F (C5), -NH₂ (C6)>100N/A

Data adapted from studies on thiazolo-triazole derivatives .

Key Considerations

  • Data Integrity : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and replicate syntheses to address batch variability.
  • Ethical Compliance : Follow institutional guidelines for handling nitroaromatic compounds (potential mutagenicity) .

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